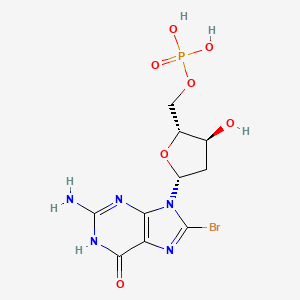

8-Bromo-2'-deoxyguanosine-5'-monophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-2’-deoxyguanosine-5’-monophosphate is a modified nucleotide that features a bromine atom at the 8th position of the guanine base. This compound is a derivative of 2’-deoxyguanosine-5’-monophosphate and is often used in various biochemical and molecular biology applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2’-deoxyguanosine-5’-monophosphate typically involves the bromination of 2’-deoxyguanosine-5’-monophosphate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or water. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of 8-Bromo-2’-deoxyguanosine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Oligonucleotide Incorporation and Structural Effects

Incorporating 8-bromo-dGMP into oligonucleotides significantly impacts DNA secondary structure:

Thermodynamic Stability

| Sequence Context | Melting Temperature (Tₘ) | Structural Effect |

|---|---|---|

| Alternating CG decamer | No B-form observed | Z-DNA stabilization |

| Watson-Crick pairing | Tₘ reduced by 6–12°C | Destabilized duplexes |

In Z-DNA formation, 8-bromo-dGMP stabilizes the left-handed helix even at 0 M NaCl, contrasting with unmodified sequences requiring >2.2 M NaCl . This arises from bromine-induced syn conformation adoption, favoring Hoogsteen base pairing .

Cross-Coupling Reactions

The C8 bromine participates in palladium-catalyzed cross-coupling reactions. For example:

-

Buchwald-Hartwig Amination : Coupling 8-bromo-dGMP with 3-aminobenzanthrone (ABA) forms C8-dG-ABA adducts, used to study carcinogen-DNA interactions .

-

Suzuki-Miyaura Coupling : Enables aryl group introduction for fluorescent probes (not explicitly shown in sources but inferred from analogous adenosine chemistry ).

Reaction Conditions

| Reaction Type | Catalysts/Conditions | Application |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF | Carcinogen adduct synthesis |

Substitution Reactions

The bromine atom is susceptible to nucleophilic displacement:

-

Azide Substitution : Treatment with NaN₃ in DMF/H₂O yields 8-azido derivatives, though solubility challenges require optimized solvent systems .

-

Methoxy Substitution : NaOMe in methanol replaces bromine with methoxy groups, though phosphorylation post-substitution risks acid hydrolysis .

Challenges : Sodium salt formation during substitution reduces reaction efficiency, necessitating polar solvent mixtures (e.g., DMF/H₂O) .

Stability and Degradation

8-Bromo-dGMP exhibits pH-dependent stability:

-

Basic Conditions : Stable under ammonia treatment (30%, RT), enabling oligonucleotide deprotection without bromine loss .

-

Acidic Conditions : Prone to depurination due to weakened N-glycosidic bond .

Degradation Products :

-

Prolonged exposure to reducing agents converts 8-bromo-dGMP to 8-amino-dGMP .

-

UV irradiation induces cyclopurine lesions (e.g., 8,5′-cyclo-dG), though this is more prevalent in radical-rich environments .

Structural and Mechanistic Insights

-

Base Pairing : 8-Bromo-dGMP forms wobble pairs with thymine (Fig. 1A) and intercalates with adenine (Fig. 1B), explaining mutagenic in vivo outcomes .

-

Conformational Effects : The C8 bromine forces syn conformation (χ = −162°), disrupting B-DNA geometry and promoting Z-DNA or mismatched structures .

textFigure 1: Base-pairing modes of 8-bromo-dGMP (A) Wobble pair with thymine (B) Intercalated pair with adenine O Br || | N-H···O=C N-H···N

Scientific Research Applications

DNA Replication and Repair Mechanisms

One of the primary applications of 8-Bromo-2'-deoxyguanosine-5'-monophosphate is in the study of DNA replication and repair mechanisms. Its incorporation into DNA allows researchers to investigate how modifications affect replication fidelity and repair processes. Specifically, it can mimic natural deoxyguanosine, enabling the examination of how DNA polymerases interact with modified nucleotides during synthesis and repair.

- Key Findings : Research has shown that this compound can induce mutations during DNA replication, highlighting its potential as a tool for studying mutagenesis and the fidelity of DNA polymerases .

Antitumor Activity

This compound has been explored for its antitumor properties. The bromination at the 8-position enhances its biological activity compared to unmodified nucleosides, making it a candidate for cancer research.

- Mechanism : The compound's ability to stabilize DNA strands and alter their interactions with enzymes can lead to increased cytotoxicity against cancer cells. Studies have indicated that it may interfere with the function of key enzymes involved in DNA synthesis and repair, thus selectively targeting tumor cells .

Epigenetic Regulation

Recent studies have suggested that this compound may play a role in epigenetic regulation. Its incorporation into DNA can affect gene expression patterns by altering the structural conformation of DNA and influencing the binding affinity of transcription factors.

- Research Insights : Investigations into how this compound affects chromatin structure have provided insights into its potential use in modifying gene expression for therapeutic purposes .

The synthesis of this compound typically involves several key steps that include bromination reactions and phosphorylation processes. Understanding these synthetic pathways is crucial for producing this compound for research applications.

Mechanism of Action

The mechanism of action of 8-Bromo-2’-deoxyguanosine-5’-monophosphate involves its incorporation into DNA, where it can induce structural changes and DNA damage. The bromine atom at the 8th position of the guanine base alters the base pairing properties, leading to mutations and apoptosis. This compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

- 8-Oxo-2’-deoxyguanosine-5’-monophosphate

- 8-Amino-2’-deoxyguanosine-5’-monophosphate

- 8-Methyl-2’-deoxyguanosine-5’-monophosphate

Comparison: 8-Bromo-2’-deoxyguanosine-5’-monophosphate is unique due to the presence of the bromine atom, which significantly alters its chemical and biological properties compared to other similar compounds. This modification enhances its ability to induce DNA damage and makes it a valuable tool in studying DNA repair mechanisms and developing therapeutic agents .

Biological Activity

8-Bromo-2'-deoxyguanosine-5'-monophosphate (8-Br-dGMP) is a modified purine nucleoside analog with significant implications in biochemical research, particularly in cancer studies. This compound features a bromine atom at the 8-position of the guanine base, which alters its biological activity compared to its natural counterparts. This article delves into its biological activities, mechanisms, and applications, supported by relevant data tables and research findings.

- Molecular Formula : C10H13BrN5O7P

- Molecular Weight : Approximately 346.14 g/mol

8-Br-dGMP primarily exerts its effects through the following mechanisms:

- DNA Incorporation : Due to its structural similarity to natural nucleotides, 8-Br-dGMP can be incorporated into DNA during replication, potentially leading to mutations or altered gene expression.

- Interference with DNA Repair : The presence of bromine can hinder the repair mechanisms of DNA, making cells more susceptible to damage.

- Antitumor Activity : Research indicates that 8-Br-dGMP can induce apoptosis in cancer cells, making it a candidate for therapeutic applications.

Antitumor Activity

8-Br-dGMP has demonstrated notable antitumor properties in various studies:

- In Vitro Studies : In cell lines such as HT1080 (human fibrosarcoma) and HeLa (cervical cancer), treatment with 8-Br-dGMP resulted in significant inhibition of cell proliferation and increased sensitivity to chemotherapeutic agents like cisplatin and doxorubicin .

- Mechanistic Insights : The compound's incorporation into DNA leads to replication errors and subsequent cell cycle arrest at the G1 phase, contributing to its cytotoxic effects .

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| HT1080 | 25.4 | Induced apoptosis and enhanced chemosensitivity | |

| HeLa | 30.1 | Significant reduction in cell viability |

Interaction with Biomolecules

Research has shown that 8-Br-dGMP interacts with various biomolecules, influencing their functions:

- Enzyme Inhibition : It has been observed to inhibit specific DNA repair enzymes, enhancing the efficacy of certain anticancer drugs.

- Nucleotide Pool Alteration : The presence of 8-Br-dGMP alters the balance of nucleotide pools within cells, potentially leading to genomic instability .

Case Studies

Several case studies highlight the biological activity of 8-Br-dGMP:

-

Study on Antitumor Efficacy :

- Researchers administered varying concentrations of 8-Br-dGMP to HT1080 cells and observed a dose-dependent decrease in cell viability.

- The study concluded that the compound not only inhibits proliferation but also sensitizes cells to conventional chemotherapy.

- Mechanistic Study on DNA Damage :

Applications in Research

The unique properties of 8-Br-dGMP make it valuable in various scientific fields:

- Cancer Research : Its ability to induce apoptosis and enhance chemotherapeutic efficacy positions it as a promising agent in cancer therapy.

- Molecular Biology : Used as a tool for studying DNA replication and repair mechanisms due to its incorporation into nucleic acids.

- Drug Development : Potentially serves as a lead compound for developing new anticancer drugs targeting specific pathways involved in tumorigenesis .

Properties

CAS No. |

61286-94-0 |

|---|---|

Molecular Formula |

C10H13BrN5O7P |

Molecular Weight |

426.12 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13BrN5O7P/c11-9-13-6-7(14-10(12)15-8(6)18)16(9)5-1-3(17)4(23-5)2-22-24(19,20)21/h3-5,17H,1-2H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,4+,5+/m0/s1 |

InChI Key |

KUFMHNJQBUZBPA-VPENINKCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)COP(=O)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)COP(=O)(O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.